molecular formula C24H24N2O4 B2548768 N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-(4-METHOXYPHENYL)PROPANAMIDE CAS No. 946367-22-2

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-(4-METHOXYPHENYL)PROPANAMIDE

Cat. No.: B2548768
CAS No.: 946367-22-2
M. Wt: 404.466
InChI Key: PSXWDZPPAJCMCF-UHFFFAOYSA-N
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Description

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-(4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the furan-2-carbonyl group and the methoxyphenyl propanamide side chain. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of tetrahydroquinoline and furan, such as:

  • N-[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]-2-(1H-INDOL-3-YL)ACETAMIDE
  • 1-[1-(2,5-DIMETHYLTHIOPHEN-3-YL)ETHYL]-1-HYDROXYUREA

Uniqueness

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-(4-METHOXYPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-29-20-11-6-17(7-12-20)8-13-23(27)25-19-10-9-18-4-2-14-26(21(18)16-19)24(28)22-5-3-15-30-22/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWDZPPAJCMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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